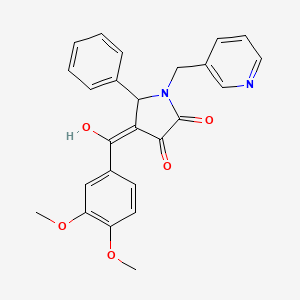
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C30H32N2O6, with a molecular weight of approximately 516.59 g/mol. The structure features a pyrrole ring substituted with various functional groups, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis . In vitro assays demonstrated that derivatives with specific substituents (like -OCH₃ and -NO₂) displayed enhanced antitubercular activities, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μg/mL .
Table 1: Antimycobacterial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | pMIC |
|---|---|---|
| 4a | 50 | 3.301 |
| 4b | 12.5 | 4.903 |
| 4c | 25 | 4.602 |
| 4d | 100 | 2.000 |
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
Research has highlighted the anticancer potential of pyrrole-based compounds. The presence of specific substituents can enhance their ability to induce apoptosis in cancer cells. For example, compounds containing pyridine rings have shown promising results in inhibiting cell proliferation in various cancer cell lines .
The biological activity of This compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or inflammation.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways associated with inflammation and cancer progression.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in disease processes, supporting its potential therapeutic applications .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Antitubercular Activity : A study evaluated various pyrrole derivatives against M. tuberculosis , revealing that certain substitutions significantly enhanced their inhibitory effects compared to standard treatments .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that specific pyrrole derivatives reduced inflammation markers in animal models of arthritis, suggesting a therapeutic potential for inflammatory diseases .
属性
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-19-11-10-18(13-20(19)32-2)23(28)21-22(17-8-4-3-5-9-17)27(25(30)24(21)29)15-16-7-6-12-26-14-16/h3-14,22,28H,15H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYAXKVTLWJOP-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














